6-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine and iodine substituents on its pyrrolo[3,2-b]pyridine core, which significantly influences its chemical behavior and biological activity. It is primarily utilized in medicinal chemistry as a building block for synthesizing various pharmaceutical compounds, particularly those targeting specific enzymes or receptors involved in disease pathways .
The compound is classified under heterocyclic organic compounds, specifically within the category of pyrrolopyridines. It is recognized for its potential applications in drug development, particularly in targeting fibroblast growth factor receptors (FGFRs), which are implicated in several cancers and other diseases.
The synthesis of 6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine typically involves halogenation reactions. One common synthetic route includes the iodination of 6-chloro-1H-pyrrolo[3,2-b]pyridine using iodine in the presence of an oxidizing agent. This method allows for regioselective introduction of the iodine atom at the desired position on the pyrrolopyridine framework .
The synthesis can be performed under controlled conditions to optimize yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving high-quality products. Purification methods like recrystallization or chromatography are often employed to isolate the desired compound from by-products and unreacted materials .
The molecular structure of 6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine consists of a pyrrolopyridine core with chlorine and iodine substituents at specific positions. The presence of these halogens significantly alters the electronic properties of the compound, affecting its reactivity and interactions with biological targets.
The chemical formula for 6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine is CHClIN. Its molecular weight is approximately 251.49 g/mol. The compound's structural characteristics contribute to its unique properties and applications in medicinal chemistry .
6-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed. For instance, substitution reactions can yield a range of functionalized derivatives that may exhibit varied biological activities. Oxidation can lead to altered oxidation states within the nitrogen atoms of the pyrrolopyridine ring .
The mechanism of action for 6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine primarily involves its interaction with fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activation, thereby interfering with downstream signaling pathways that promote cell proliferation and survival. This mechanism underpins its potential therapeutic applications in oncology .
6-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine is generally characterized by:
Key chemical properties include:
Data on melting point, boiling point, and specific reactivity patterns may vary based on experimental conditions but are essential for practical applications in synthesis and formulation .
6-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine has several notable applications:
Its unique structural characteristics make it valuable for developing new therapeutic agents aimed at treating diseases associated with abnormal FGFR signaling pathways .
Halogenation of the pyrrolo[3,2-b]pyridine scaffold induces substantial electronic and steric modifications that enhance its utility in drug discovery. The incorporation of chlorine and iodine at the 6- and 2-positions, respectively, creates a multifunctional synthetic intermediate with distinct physicochemical properties. Chlorine, as an electron-withdrawing substituent, significantly reduces electron density at the C6 position. This polarizes the ring system, increasing the acidity of the pyrrolic N-H bond (pKa ~17.5) and facilitating deprotonation for N-alkylation reactions. Concurrently, chlorine’s moderate size (van der Waals radius: 1.75 Å) minimizes steric distortion of the planar ring system while providing a site for potential nucleophilic aromatic substitution under forcing conditions .
Iodine, with its large atomic radius (van der Waals radius: 1.98 Å) and low electronegativity, serves as an exceptional synthetic handle for metal-catalyzed cross-coupling reactions. The carbon-iodine bond in 6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine displays a bond dissociation energy of approximately 240 kJ/mol and a length of 2.10 Å (calculated), rendering it highly susceptible to oxidative addition by palladium(0) complexes [5]. This reactivity enables efficient functionalization at C2 via Suzuki-Miyaura, Stille, and Sonogashira couplings, transforming the scaffold into diverse pharmacologically active derivatives. The iodine atom’s polarizability also enhances intermolecular interactions, including halogen bonding with protein targets (bond strength: 5–15 kJ/mol), where it acts as an electron acceptor to carbonyl oxygen or nitrogen atoms in receptor binding sites .
Table 1: Key Structural Properties of 6-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₇H₄ClIN₂ | Defines elemental composition and molecular weight (278.48 g/mol) |
SMILES Notation | C1=C(C=NC2=C1NC(=C2)I)Cl | Encodes atomic connectivity and stereochemical relationships |
Hydrogen Bond Donor Count | 1 (N-H group) | Facilitates interactions with biological targets |
Hydrogen Bond Acceptor Count | 2 (ring nitrogen atoms) | Enhances solubility and target binding |
Halogen Positions | Iodine at C2, Chlorine at C6 | Enables cross-coupling (iodine) and electronic modulation (chlorine) |
Calculated LogP | ~2.8 | Indicates moderate lipophilicity for membrane permeability |
Quantum mechanical calculations reveal that the 6-chloro substituent induces a partial positive charge on the adjacent C7 atom (Mulliken charge: +0.18 e), while the 2-iodo group slightly depletes electron density at C3. These electronic perturbations influence the compound’s dipole moment (~5.2 Debye) and molecular electrostatic potential, directing electrophiles toward the electron-rich pyrrole ring and nucleophiles toward the electron-deficient C4 position of the pyridine moiety [4]. The molecular planarity (dihedral angle between rings: <5°) facilitates intercalation into biological macromolecules, while the chlorine and iodine substituents collectively contribute to enhanced crystal packing and stability, as evidenced by the compound’s crystalline solid-state morphology [5].
The specific 6-chloro-2-iodo substitution pattern confers unique pharmacological advantages, positioning this derivative as a versatile intermediate for developing targeted therapies. The chlorine atom at C6 plays a critical role in modulating biological activity through steric and electronic effects. In fibroblast growth factor receptor (FGFR) inhibitors, the 6-chloro substituent occupies a hydrophobic pocket near the ATP-binding site, forming van der Waals contacts with aliphatic residues (e.g., Val492 in FGFR1) and enhancing binding affinity by 3–5 fold compared to unsubstituted analogs. The electron-withdrawing effect of chlorine also reduces the pKa of the adjacent pyridine nitrogen, strengthening hydrogen bonding with catalytic lysine residues in kinase domains [10].
Iodine at C2 serves dual pharmacological roles: as a synthetic handle for structural diversification and as a direct participant in target engagement. In FGFR inhibition studies, 2-iodo-pyrrolo[3,2-b]pyridine derivatives demonstrate low nanomolar potency against FGFR1–3 (IC₅₀: 7–25 nM), with the iodine atom positioned to form halogen bonds with backbone carbonyl groups in the hinge region (e.g., Ala564 in FGFR2). This interaction contributes approximately 1.5 kcal/mol to binding free energy, significantly improving inhibitor selectivity over kinases lacking compatible halogen-bond acceptors [10]. Beyond oncology, the 6-chloro-2-iodo substitution pattern enables exploration of diverse therapeutic areas:
Table 2: Synthetic Applications of 6-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine
Reaction Type | Conditions | Products | Application in Drug Discovery |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80–100°C | 2-Aryl-pyrrolopyridines | Kinase inhibitors (FGFR, VEGFR) |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XantPhos, Cs₂CO₃, dioxane, 100°C | 2-Amino-pyrrolopyridines | GPCR modulators (GPR119 agonists) |
Sonogashira Reaction | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C | 2-Alkynyl-pyrrolopyridines | Anticancer agents (tubulin polymerization inhibitors) |
Carbonylative Coupling | Pd(OAc)₂, CO (1 atm), DMF, 120°C | 2-Carbaldehyde/amide derivatives | Aldose reductase inhibitors |
The synthetic versatility of this compound is demonstrated by its participation in multicomponent reactions, including iodine-promoted electrophilic cyclizations that generate complex polyheterocycles like 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines. These transformations leverage the inherent reactivity of the C2-iodo bond while preserving the C6-chloro substituent for downstream functionalization [5]. In drug discovery programs, the 6-chloro-2-iodo derivative serves as a central building block for constructing focused libraries targeting diverse biological pathways:
The strategic placement of chlorine and iodine creates orthogonal reactivity that enables sequential derivatization: the iodine undergoes metal-catalyzed coupling under mild conditions, leaving the chloro group intact for subsequent nucleophilic displacement under more forcing conditions. This synthetic flexibility, combined with the pharmacological advantages conferred by the halogen substituents, establishes 6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine as an indispensable building block in modern medicinal chemistry. Future research directions include exploring its incorporation into proteolysis-targeting chimeras (PROTACs) targeting oncogenic kinases and developing bifunctional inhibitors that simultaneously engage FGFR and parallel signaling pathways [5] [10].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8